molecular formula C16H21N5O B2506092 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone CAS No. 1798489-62-9

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone

Cat. No. B2506092
M. Wt: 299.378
InChI Key: TYEPMAOZHDMPEK-UHFFFAOYSA-N
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Description

The compound “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone” is a substituted derivative of 1H-1,2,3-triazol-4-yl and piperazin-1-yl methanone . It has been synthesized and screened for its in vitro cytotoxic activity against various cell lines .


Synthesis Analysis

The compound was synthesized as part of a library of substituted (1- (benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives . The synthesis process involved the design and screening of these derivatives for their in vitro cytotoxic activity .


Molecular Structure Analysis

The molecular structure of the compound involves a 1H-1,2,3-triazol-4-yl group attached to a piperidin-1-yl group, which is further attached to a (3-(dimethylamino)phenyl)methanone group .


Chemical Reactions Analysis

The compound has been evaluated for its tubulin polymerization inhibition study . It has shown to induce apoptosis in BT-474 cells .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds structurally related to “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone” have been a subject of interest. For example, compounds with similar frameworks have been synthesized through reactions involving p-(dimethylamino)benzaldehyde and other precursors, leading to novel water-soluble β-phosphino alcohols and their corresponding oxides and sulfides. These compounds have been further utilized to form complexes with metals like Iridium(I) and evaluated for their catalytic activities in hydrogenation reactions of α,β-unsaturated aldehydes and ketones (Guerriero et al., 2011).

Structural Studies

The molecular and crystal structure of compounds containing the piperidine ring, akin to the target compound, has been elucidated through techniques like single crystal X-ray diffraction. These studies reveal the conformational preferences of the piperidine ring and the geometry around substituent atoms, providing insights into the molecular interactions and stabilization forces within the crystal lattice (Karthik et al., 2021).

Antileukemic Activity

The piperidine framework, which is part of the chemical structure , has been explored for its anticancer effects. Derivatives of piperidine have been synthesized and tested for their antiproliferative activity against human leukemia cells. Some compounds in this series have shown potent activity, suggesting the potential therapeutic applications of such structures in cancer treatment (Vinaya et al., 2011).

Antiviral and Antitumoral Activity

Research has also been conducted on derivatives of 1,2,3-triazoles, similar to the triazole moiety in the target compound, showing promising in vitro anticoronavirus and antitumoral activities. These studies indicate the versatility of triazole derivatives in medicinal chemistry, especially in the context of infectious diseases and cancer (Jilloju et al., 2021).

Future Directions

The compound and its derivatives have shown promising results in in vitro cytotoxic activity against various cell lines . This suggests that these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

[3-(dimethylamino)phenyl]-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-19(2)15-5-3-4-13(12-15)16(22)20-9-6-14(7-10-20)21-11-8-17-18-21/h3-5,8,11-12,14H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEPMAOZHDMPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone

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